N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a hydroxy-thiophenyl group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:
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Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be a derivative containing the 3-chloro-4-fluorophenyl group.
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Introduction of the Hydroxy-Thiophenyl Group: : The hydroxy-thiophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxalamide intermediate with a thiophen-3-yl derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the chloro-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy-thiophenyl group could form hydrogen bonds or engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophenyl group, which may reduce its versatility in chemical reactions.
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(phenyl)ethyl)oxalamide: Contains a phenyl group instead of a thiophenyl group, which could alter its biological activity and chemical reactivity.
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the combination of its functional groups. The presence of both a chloro-fluorophenyl group and a hydroxy-thiophenyl group provides a distinctive set of chemical properties and potential biological activities that are not found in similar compounds.
This detailed overview highlights the significance and potential applications of this compound in various fields
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-10-5-9(1-2-11(10)16)18-14(21)13(20)17-6-12(19)8-3-4-22-7-8/h1-5,7,12,19H,6H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSGNKZLYFXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CSC=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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